Cas no 39835-14-8 (2-Hydroxy-4-nitrobenzonitrile)

2-ヒドロキシ-4-ニトロベンゾニトリルは、分子式C7H4N2O3で表される芳香族化合物です。ニトリル基とニトロ基、ヒドロキシル基を有する官能基豊富な構造が特徴で、有機合成中間体として高い有用性を示します。特に医農薬品の合成原料や機能性材料の前駆体として注目されており、選択的反応性に優れている点が利点です。結晶性が良好で取り扱いやすく、安定性にも優れるため実験室規模から工業的プロセスまで幅広く適用可能です。分光学的特性を活⽤した分析化学分野での応用も報告されています。

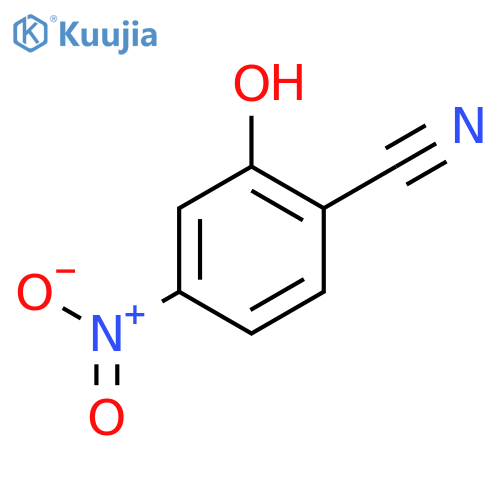

2-Hydroxy-4-nitrobenzonitrile structure

商品名:2-Hydroxy-4-nitrobenzonitrile

2-Hydroxy-4-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-4-nitrobenzonitrile

- 2-Hydroxy-4-nitro-benzonitrile

- NSC 143981

- 4-nitro-2-hydroxybenzonitrile

- AC-26136

- Benzonitrile, 2-hydroxy-4-nitro-

- 39835-14-8

- DTXSID70960400

- DZNPHVPBCNZVGW-UHFFFAOYSA-N

- A21192

- FT-0701452

- AM82830

- SCHEMBL361541

- AS-46196

- NSC143981

- A824761

- NSC-143981

- 2-Cyano-5-nitrophenol

- 4-nitro-2-oxidanyl-benzenecarbonitrile

- MFCD02258875

- AKOS006223876

- CL9070

- DB-030858

- 39035-14-8

-

- MDL: MFCD02258875

- インチ: InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H

- InChIKey: DZNPHVPBCNZVGW-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1C#N)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 164.02200

- どういたいしつりょう: 164.022

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 89.8A^2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.49±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 161-162 ºC

- ふってん: 370.6°Cat760mmHg

- フラッシュポイント: 177.9°C

- 屈折率: 1.628

- ようかいど: 極微溶性(0.97 g/l)(25ºC)、

- PSA: 89.84000

- LogP: 1.69528

- じょうきあつ: 0.0±0.9 mmHg at 25°C

2-Hydroxy-4-nitrobenzonitrile セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302 (100%) H312 (100%) H315 (100%)

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 36

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

2-Hydroxy-4-nitrobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90635-1G |

2-hydroxy-4-nitrobenzonitrile |

39835-14-8 | 95% | 1g |

¥ 435.00 | 2023-04-13 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-283165A-25g |

2-Hydroxy-4-nitrobenzonitrile, |

39835-14-8 | 25g |

¥6152.00 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H842516-250mg |

2-Hydroxy-4-nitrobenzonitrile |

39835-14-8 | 97% | 250mg |

¥251.00 | 2022-01-10 | |

| TRC | H950858-250mg |

2-Hydroxy-4-nitrobenzonitrile |

39835-14-8 | 250mg |

$75.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170017-5g |

2-Hydroxy-4-nitrobenzonitrile |

39835-14-8 | 98% | 5g |

¥595.00 | 2024-05-15 | |

| Ambeed | A398048-5g |

2-Hydroxy-4-nitrobenzonitrile |

39835-14-8 | 98% | 5g |

$98.0 | 2025-02-25 | |

| Fluorochem | 012255-1g |

2-Hydroxy-4-nitrobenzonitrile |

39835-14-8 | 95% | 1g |

£25.00 | 2022-03-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-283165A-25 g |

2-Hydroxy-4-nitrobenzonitrile, |

39835-14-8 | 25g |

¥6,152.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-283165-5g |

2-Hydroxy-4-nitrobenzonitrile, |

39835-14-8 | 5g |

¥1286.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | Y1290248-25g |

2-Hydroxy-4-nitrobenzonitrile |

39835-14-8 | 98% | 25g |

$260 | 2025-02-24 |

2-Hydroxy-4-nitrobenzonitrile 関連文献

-

Stephanie G. Lambert,Jo-Anne M. Taylor,Kate L. Wegener,Susan L. Woodhouse,Stephen F. Lincoln,A. David Ward New J. Chem. 2000 24 541

39835-14-8 (2-Hydroxy-4-nitrobenzonitrile) 関連製品

- 101084-96-2(2-Methoxy-4-nitrobenzonitrile)

- 39035-14-8(2-Cyano-5-nitrophenol)

- 39835-09-1(2-Hydroxy-5-nitrobenzonitrile)

- 506-17-2(cis-Vaccenic acid)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39835-14-8)2-Hydroxy-4-nitrobenzonitrile

清らかである:99%

はかる:25g

価格 ($):399.0